molecular formula C30H24N2O9 B1295169 Uridine 2',3',5'-tribenzoate CAS No. 1748-04-5

Uridine 2',3',5'-tribenzoate

Cat. No. B1295169
CAS RN: 1748-04-5
M. Wt: 556.5 g/mol
InChI Key: MPYUTOYNCCRZAC-VNSJUHMKSA-N
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Description

Uridine is a nucleoside that is a fundamental component of RNA and plays a significant role in various biological processes, including the synthesis of glycogen and biomembranes. It is present in human plasma at higher concentrations compared to other purine and pyrimidine nucleosides, which suggests its importance in endogenous pyrimidine synthesis. Uridine's biological effects span across different organs and systems, including the reproductive and nervous systems, as well as the liver. It is also used clinically to mitigate the side effects of certain chemotherapeutic agents like 5-fluorouracil .

Synthesis Analysis

The synthesis of uridine derivatives can be complex and diverse. For instance, the synthesis of 2'-OMe-uridin-3'-yl (3',5')-5'-O-(2'-OMe-cytidine) methanephosphonothioate involves an efficient one-pot process, and the molecular structure of this derivative has been determined through X-ray analysis, confirming the RP-absolute configuration of the P-chiral center . Another example is the preparation of uridine 2'-C-3'-O-γ-butyrolactone, which is achieved by cyclization of 2'-α-C-carboxymethyl-2'-deoxyuridine in acetic acid–methanol. This intermediate is versatile for the synthesis of 2'-C-branched nucleosides and can undergo reactions such as aminolysis to yield a range of amide derivatives .

Molecular Structure Analysis

The molecular structure of uridine derivatives can be elucidated using various analytical techniques. For example, detailed 1H NMR studies on uridine 2'-C-3'-O-γ-butyrolactone have demonstrated cis fusion between the γ-lactone and the sugar moiety. The conformation of the furanose ring in this derivative is predominantly S, as suggested by the pseudorotation phase angle and puckering amplitude . The X-ray analysis of the SLOW-eluting diastereomer of a uridine derivative has provided insights into the structural parameters of the molecule .

Chemical Reactions Analysis

Uridine derivatives can participate in a variety of chemical reactions. Hydrolytic reactions of diribonucleoside phosphoramidates, for example, have been studied over a wide pH range, revealing insights into the kinetics and mechanisms of P-O and P-N bond cleavage. These reactions can lead to the formation of various products, including 3'-amino-3'-deoxyuridine 3'-phosphoramidate and uridine, without the accumulation of detectable intermediates . Additionally, the 5'-protected lactones of uridine derivatives can react with organometallic reagents, and under acidic conditions, amides derived from these lactones can slowly relactonise .

Physical and Chemical Properties Analysis

The physical and chemical properties of uridine and its derivatives are influenced by their molecular structure and the environment. For instance, the hydrolytic reactions of uridine derivatives are highly pH-dependent, with different reactions predominating at different pH levels. The rate constants for various partial reactions have been determined, providing a deeper understanding of the reaction mechanisms and the effects of substituents like nitrogen on the behavior of the phosphorane intermediate . The photoluminescent properties of uranyl organic frameworks containing uridine derivatives have also been characterized, and computational investigations using density functional theory have corroborated experimental findings .

Scientific Research Applications

Uridine Derivatives and Sleep Mechanisms

Research into uridine derivatives, such as N3-benzyluridine and N3-phenacyluridine, has revealed their significant hypnotic activity and potential to enhance sleep-promoting effects. These compounds show promise in understanding sleep mechanisms and developing new hypnotic compounds based on uridine structures. Such findings suggest a novel receptor called the "uridine receptor" in the CNS, which could be instrumental in regulating sleep through the action of uridine derivatives (Kimura, Ho, & Yamamoto, 2001).

Pyrimidine Nucleosides in CNS

The central nervous system (CNS) applications of pyrimidine nucleosides, including uridine, have been extensively studied, revealing their necessity for brain function maintenance. These studies highlight the role of uridine in the CNS, suggesting the potential for uridine derivatives to impact neurological health and disease treatment positively. The exploration of de novo synthesis, salvage pathways, and the removal of pyrimidine bases in the CNS has been a crucial aspect of this research, offering insights into how uridine derivatives might be used in neurotherapeutic strategies (Löffler, Carrey, & Zameitat, 2018).

Pharmacological Effects of Chlorogenic Acid

Chlorogenic Acid (CGA), a bioactive compound with a structure closely related to uridine derivatives, has shown various pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This underscores the potential of structurally related compounds like Uridine 2',3',5'-tribenzoate to exhibit similar beneficial effects in managing diseases and promoting health. The wide-ranging therapeutic roles of CGA serve as a model for exploring the pharmacological potential of uridine derivatives in the biomedical field (Naveed et al., 2018).

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O9/c33-23-16-17-32(30(37)31-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,37)/t22-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYUTOYNCCRZAC-VNSJUHMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine 2',3',5'-tribenzoate

CAS RN

1748-04-5
Record name 2′,3′,5′-Tri-O-benzoyluridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine 2',3',5'-tribenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 2',3',5'-tribenzoate
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